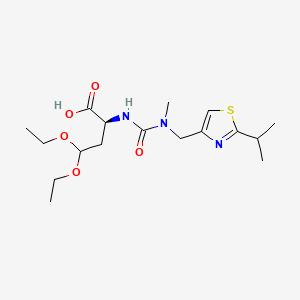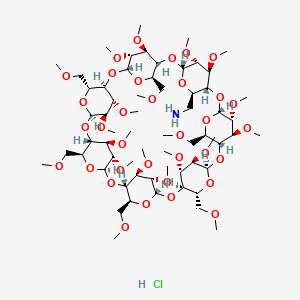
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. This compound is characterized by the presence of multiple methyl and amino groups, which enhance its solubility and reactivity. Beta-cyclodextrin derivatives are widely studied for their ability to form inclusion complexes with various guest molecules, making them valuable in numerous scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride involves several steps. Initially, beta-cyclodextrin is dissolved in a suitable solvent such as dry dimethylformamide (DMF). Sodium hydroxide is then added to the solution, followed by the slow addition of methylating agents like dimethyl sulfate. The reaction mixture is stirred under controlled conditions to ensure complete methylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The final product is purified through crystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation can produce corresponding oximes or nitriles .
Wissenschaftliche Forschungsanwendungen
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral selector in chromatography for the separation of enantiomers.
Biology: Employed in the study of molecular recognition and host-guest chemistry.
Wirkmechanismus
The mechanism of action of Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the surrounding environment. This property is exploited in various applications, such as drug delivery, where the compound can enhance the solubility and bioavailability of poorly soluble drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin: Another methylated derivative of beta-cyclodextrin with similar solubility properties.
Heptakis(2,6-di-O-ethyl)-beta-cyclodextrin: An ethylated derivative used in gas chromatography.
Octakis(6-O-methyl-2,3-di-O-pentyl)-gamma-cyclodextrin: A gamma-cyclodextrin derivative used in chiral separations.
Uniqueness
Heptakis(2,3-di-O-methyl)-hexakis(6-O-methyl)-6-monodeoxy-6-monoamino-beta-cyclodextrin Hydrochloride is unique due to the presence of both methyl and amino groups, which confer enhanced solubility and reactivity. This makes it particularly valuable in applications requiring high solubility and specific interactions with guest molecules .
Eigenschaften
Molekularformel |
C62H112ClNO34 |
|---|---|
Molekulargewicht |
1451.0 g/mol |
IUPAC-Name |
[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18S,20S,21S,23R,25S,26S,28R,30R,31R,33R,35R,36S,37R,38S,39R,40R,41S,42R,43S,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-10,15,20,25,30,35-hexakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C62H111NO34.ClH/c1-64-22-29-36-43(71-8)51(79-16)58(86-29)94-38-31(24-66-3)88-60(53(81-18)45(38)73-10)96-40-33(26-68-5)90-62(55(83-20)47(40)75-12)97-41-34(27-69-6)89-61(54(82-19)48(41)76-13)95-39-32(25-67-4)87-59(52(80-17)46(39)74-11)93-37-30(23-65-2)85-57(50(78-15)44(37)72-9)91-35-28(21-63)84-56(92-36)49(77-14)42(35)70-7;/h28-62H,21-27,63H2,1-20H3;1H/t28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40+,41+,42+,43+,44+,45+,46+,47-,48-,49-,50-,51-,52-,53-,54+,55+,56-,57-,58-,59-,60-,61+,62-;/m1./s1 |
InChI-Schlüssel |
CLWHDCUOLBUHIV-RCASRGMPSA-N |
Isomerische SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@H]4[C@@H](O[C@@H]([C@H]([C@@H]4OC)OC)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)CN)COC)COC)COC)COC)COC)OC)OC.Cl |
Kanonische SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)CN)COC)COC)COC)COC)COC)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


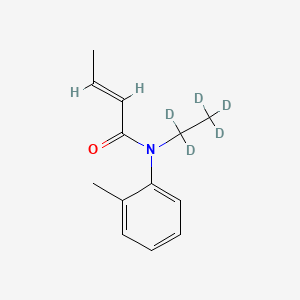
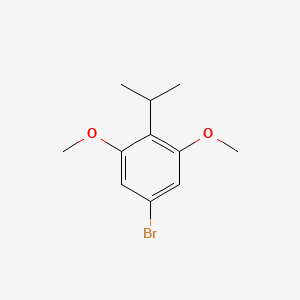
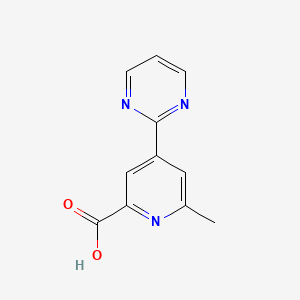
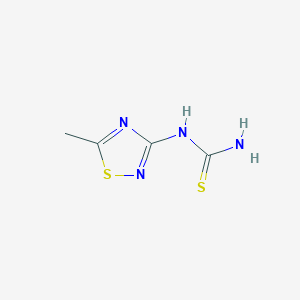
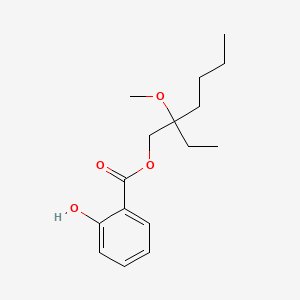
![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-2-oxooxolane-3-carboxylic acid](/img/structure/B13851023.png)
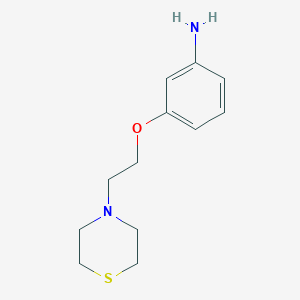
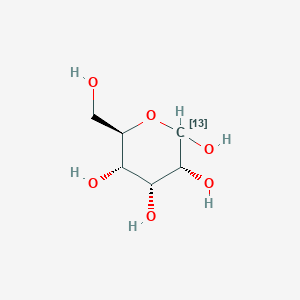
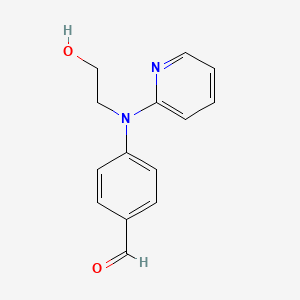
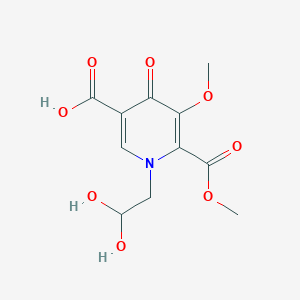
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)

![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
